Cas no 17471-10-2 (2-(Diphenylmethoxy)-N-methylethylamine)
2-(Diphenylmethoxy)-N-methylethylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(Benzhydryloxy)-N-methylethanamine
- NORDIPHENHYDRAMINE
- 2-(DIPHENYLMETHOXY)-N-METHYLETHYLAMINE
- monodesmethyldiphenhydramine
- 2-(Diphenylmethoxy)-N-methylethanamine
- FAR-8328V
- N-Desmethyldiphenhydramine
- N-Methyl-2-(diphenylmethoxy)ethanamine
- [2-(Diphenylmethoxy)ethyl]methylamine hydrochloride
- 2-benzhydryloxy-N-methylethanamine
- Desmethyldiphenhydramine
- Monodemethyldiphenhydramine
- N-DeMethyl DiphenhydraMine
- Diphenhydramine EP Impurity A
- N-DEMETHYLDIPHENHYDRAMINE
- [2-(DIPHENYLMETHOXY)ETHYL](METHYL)AMINE
- DIPHENHYDRAMINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- J-506398
- Q27262810
- AKOS015995022
- 2-(Benzhydryloxy)-N-methylethanamine #
- Ethanamine, 2-(diphenylmethoxy)-N-methyl-
- FAR8328V
- 5SFV0923XI
- 2-(diphenylmethoxy)-N-Methylethylamine, AldrichCPR
- DIMENHYDRINATE IMPURITY F [EP IMPURITY]
- Dimenhydrinate Impurity F
- DTXSID50169893
- AGSLYHYWLYGAOU-UHFFFAOYSA-N
- CBDivE_011451
- CHEBI:188299
- FT-0725560
- 17471-10-2
- UNII-5SFV0923XI
- 2-benzhydryloxy-N-methyl-ethanamine
- SCHEMBL3333230
- Diphenhydramine Impurity A
- Nordiphenhydramine 100 microg/mL in Acetonitrile
- NS00005097
- 250-500Mg
- ethane, 1-diphenylmethoxy-2-methylamino-
- DB-081211
- Diphenylhydramine related compound B
- A10900
- 2-(Diphenylmethoxy)-N-methylethylamine
-
- MDL: MFCD08705702
- Inchi: 1S/C16H19NO/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
- InChI Key: AGSLYHYWLYGAOU-UHFFFAOYSA-N
- SMILES: O(CCNC)C(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 241.14700
- Monoisotopic Mass: 241.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 333.8±27.0 °C at 760 mmHg
- Flash Point: 142.1±13.2 °C
- PSA: 21.26000
- LogP: 3.40290
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-(Diphenylmethoxy)-N-methylethylamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Diphenylmethoxy)-N-methylethylamine Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(Diphenylmethoxy)-N-methylethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D908296-100mg |
2-(DIPHENYLMETHOXY)-N-METHYLETHYLAMINE |
17471-10-2 | 95% | 100mg |
5,040.00 | 2021-05-17 | |
| TRC | D491695-100mg |
2-(Diphenylmethoxy)-N-methylethylamine |
17471-10-2 | 100mg |
$ 224.00 | 2023-09-07 | ||
| TRC | D491695-1g |
2-(Diphenylmethoxy)-N-methylethylamine |
17471-10-2 | 1g |
$ 1669.00 | 2023-09-07 | ||
| eNovation Chemicals LLC | D952649-100mg |
Ethanamine, 2-(diphenylmethoxy)-N-methyl- |
17471-10-2 | 95% | 100mg |
$225 | 2023-09-02 | |
| eNovation Chemicals LLC | D952649-250mg |
Ethanamine, 2-(diphenylmethoxy)-N-methyl- |
17471-10-2 | 95% | 250mg |
$380 | 2023-09-02 | |
| eNovation Chemicals LLC | D582660-100mg |
2-(DIPHENYLMETHOXY)-N-METHYLETHYLAMINE |
17471-10-2 | 95% | 100mg |
$832 | 2024-05-24 | |
| eNovation Chemicals LLC | D582660-250mg |
2-(DIPHENYLMETHOXY)-N-METHYLETHYLAMINE |
17471-10-2 | 95% | 250mg |
$1230 | 2024-05-24 | |
| Alichem | A019144047-100mg |
2-(Benzhydryloxy)-N-methylethanamine |
17471-10-2 | 95% | 100mg |
490.50 USD | 2021-06-16 | |
| Alichem | A019144047-250mg |
2-(Benzhydryloxy)-N-methylethanamine |
17471-10-2 | 95% | 250mg |
727.20 USD | 2021-06-16 | |
| Alichem | A019144047-1g |
2-(Benzhydryloxy)-N-methylethanamine |
17471-10-2 | 95% | 1g |
1,782.00 USD | 2021-06-16 |
2-(Diphenylmethoxy)-N-methylethylamine Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 2-(Diphenylmethoxy)-N-methylethylamine
Chemical Profile of 2-(Diphenylmethoxy)-N-methylethylamine (CAS No. 17471-10-2)
2-(Diphenylmethoxy)-N-methylethylamine, identified by the Chemical Abstracts Service Number (CAS No.) 17471-10-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This amine derivative, characterized by its diphenylmethoxy and N-methylethylamine functional groups, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in medicinal chemistry.
The molecular structure of 2-(Diphenylmethoxy)-N-methylethylamine consists of a benzyl alcohol moiety linked to an ethylamine backbone, with a methylation at the nitrogen atom. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the diphenylmethoxy group enhances lipophilicity, while the N-methylethylamine moiety contributes to basicity, which is often exploited in drug design for interactions with biological targets.
In recent years, the interest in 2-(Diphenylmethoxy)-N-methylethylamine has been fueled by its incorporation into various pharmacophores. Researchers have explored its utility in developing novel therapeutic agents, particularly in the modulation of neurotransmitter systems. The compound’s ability to act as a ligand for monoamine transporters has been a focal point of investigation, with potential applications in treating neurological disorders such as depression and anxiety.
One of the most compelling aspects of 2-(Diphenylmethoxy)-N-methylethylamine is its role as a building block in the synthesis of more intricate molecules. Its structural features allow for facile modifications, enabling chemists to tailor properties such as solubility, bioavailability, and metabolic stability. These attributes are critical in drug development, where optimizing a molecule’s pharmacokinetic profile is essential for clinical efficacy.
Recent advancements in computational chemistry have further highlighted the significance of 2-(Diphenylmethoxy)-N-methylethylamine. Molecular modeling studies suggest that this compound can interact with specific amino acid residues in target proteins, offering insights into its mechanism of action. Such simulations have been instrumental in guiding experimental designs, reducing the time and resources required for hit identification and optimization.
The pharmaceutical industry has also shown interest in 2-(Diphenylmethoxy)-N-methylethylamine for its potential as a chiral auxiliary or catalyst ligand. Chirality plays a crucial role in drug efficacy and safety, with many therapeutic agents exhibiting enantioselective properties. The ability to incorporate or manipulate chirality using 2-(Diphenylmethoxy)-N-methylethylamine could lead to the development of more effective and safer drugs.
In addition to its pharmaceutical applications, 2-(Diphenylmethoxy)-N-methylethylamine has found utility in materials science. Its unique chemical properties make it suitable for use in polymer synthesis and as an additive in specialty coatings. These applications underscore the compound’s versatility beyond traditional medicinal chemistry contexts.
The synthesis of 2-(Diphenylmethoxy)-N-methylethylamine typically involves multi-step organic reactions, often starting from commercially available precursors. Advances in synthetic methodologies have improved yields and purity, making large-scale production more feasible. Such improvements are vital for supporting both research and industrial-scale applications.
Regulatory considerations also play a role in the handling and use of 2-(Diphenylmethoxy)-N-methylethylamine. While it is not classified as a hazardous or controlled substance under current guidelines, adherence to good laboratory practices (GLP) is essential to ensure safety and compliance with industry standards. Proper storage conditions and handling protocols minimize risks associated with exposure during synthesis or application.
The future prospects for 2-(Diphenylmethoxy)-N-methylethylamine remain promising as research continues to uncover new applications. Collaborative efforts between academia and industry are likely to drive innovation, leveraging this compound’s unique properties for advanced drug discovery and material science solutions.
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